molecular formula C18H10IN3O5 B15042127 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B15042127
M. Wt: 475.2 g/mol
InChI Key: YHODGXXPKVISEY-UHFFFAOYSA-N
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Description

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an iodophenyl group, a benzoxazole ring, and a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds between the iodophenyl group and other aromatic systems . This reaction is carried out under mild conditions using palladium catalysts and boronic acids as reagents . The reaction conditions are generally optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the iodophenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The nitrofuran moiety can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and cell death in microbial and cancer cells . Additionally, the iodophenyl group can enhance the compound’s binding affinity to specific proteins, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the nitrofuran moiety, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Properties

Molecular Formula

C18H10IN3O5

Molecular Weight

475.2 g/mol

IUPAC Name

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C18H10IN3O5/c19-11-3-1-2-10(8-11)18-21-13-9-12(4-5-14(13)27-18)20-17(23)15-6-7-16(26-15)22(24)25/h1-9H,(H,20,23)

InChI Key

YHODGXXPKVISEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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